Ilmofosine

Descripción general

Descripción

Métodos De Preparación

La síntesis de ilmofosina implica varios pasos. Un método reportado comienza con la reacción del éster etílico del ácido 2-(hidroximetil)-2-propenoico con tribromuro de fósforo en éter etílico para producir el derivado 2-bromometil correspondiente. Este intermedio se condensa entonces con hexadeciltiol utilizando trietilamina para producir el éster etílico del ácido 2-(hexadecilsufanyl)-2-propenoico. La reducción de este compuesto con hidruro de diisobutilaluminio produce 3-(hexadecilsufanyl)-2-metilen-1-propanol, que se metila con hidruro de sodio y yoduro de metilo para formar el éter metílico. La hidroboración de este intermedio con complejo de borano-sulfuro de dimetilo seguida de oxidación con perborato de sodio da 3-(hexadecilsufanyl)-2-(metoximetil)-1-propanol. Finalmente, este compuesto se fosforila con tricloruro de fósforo y se condensa con p-toluenosulfonato de colina para producir ilmofosina .

Análisis De Reacciones Químicas

La ilmofosina se somete a diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados de sulfóxido.

Reducción: Las reacciones de reducción pueden convertir los intermedios en alcoholes.

Sustitución: Las reacciones de sustitución están involucradas en la síntesis, como la condensación con hexadeciltiol. Los reactivos comunes utilizados en estas reacciones incluyen tribromuro de fósforo, trietilamina, hidruro de diisobutilaluminio, hidruro de sodio, yoduro de metilo, complejo de borano-sulfuro de dimetilo, perborato de sodio y tricloruro de fósforo. Los principales productos formados incluyen varios intermedios que conducen al compuesto final de ilmofosina.

Aplicaciones Científicas De Investigación

Anticancer Activity

Ilmofosine has been investigated for its anticancer properties, particularly in preclinical settings. The compound has shown significant activity against various tumor types in vitro, including breast cancer and leukemia cell lines. Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting protein kinase C, which is crucial for cell proliferation and survival.

Table 1: Summary of Anticancer Studies Involving this compound

The compound is currently undergoing clinical trials to evaluate its efficacy further, particularly in patients with tumors resistant to conventional therapies. The ability of this compound to bypass some mechanisms of drug resistance makes it a candidate for combination therapies.

Antileishmanial Activity

This compound has also been recognized for its antileishmanial properties, primarily against Leishmania donovani, the causative agent of visceral leishmaniasis. Initial studies highlighted its potential as an oral treatment option, similar to miltefosine, which is already approved for use in leishmaniasis.

Table 2: Summary of Antileishmanial Studies Involving this compound

Case Studies

- Clinical Trials : Phase II clinical trials have been conducted to assess the safety and efficacy of this compound in patients with various tumors and leishmaniasis. Early results suggest promising outcomes, particularly in patients who have not responded to standard treatments.

- Mechanistic Studies : Research has focused on understanding how this compound interacts with cellular pathways involved in cancer cell survival and immune response modulation against Leishmania. These studies are pivotal for optimizing therapeutic strategies using this compound.

Mecanismo De Acción

La ilmofosina ejerce sus efectos principalmente en la membrana celular. Es un inhibidor potente y selectivo de la proteína quinasa C, que juega un papel crucial en la diferenciación celular y la apoptosis . Al inhibir la proteína quinasa C, la ilmofosina induce el arresto del ciclo celular en la fase G2 y suprime la activación de la quinasa CDC2 . Este mecanismo es diferente al de los agentes que dañan el ADN, lo que hace que la ilmofosina sea un compuesto único en la terapia contra el cáncer.

Comparación Con Compuestos Similares

La ilmofosina es similar a otras alquilfosfolipidas como la edelfosina y la miltefosina. Estos compuestos también exhiben actividad antineoplásica y se dirigen a las membranas celulares. La ilmofosina es única debido a su enlace tioéter, que puede contribuir a sus propiedades farmacocinéticas y farmacodinámicas distintas . Otros compuestos similares incluyen hexadecilfosfocolina y glicerolípidos glicosilados, que se han estudiado por sus propiedades antitumorales .

Actividad Biológica

Ilmofosine, a synthetic ether phospholipid, is part of a class of compounds known as alkyl-lysophospholipids. This compound has garnered attention for its biological activity, particularly in the context of antitumor and antileishmanial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the disruption of cellular membranes and interference with lipid metabolism. It is known to induce apoptosis in cancer cells and has demonstrated significant activity against various pathogens, including Leishmania species.

Antitumor Activity

The antitumor properties of this compound have been extensively studied. Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines.

Key Findings:

- In Vivo Studies : A study published in PubMed demonstrated that this compound has significant antitumor activity in animal models, showing a reduction in tumor size and increased survival rates .

- Mechanism : The compound induces apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Antileishmanial Activity

This compound has also been evaluated for its effectiveness against Leishmania species, which are responsible for leishmaniasis.

Research Highlights:

- In Vitro Studies : A study assessed the efficacy of this compound against the intracellular amastigote forms of Leishmania donovani. Results indicated a substantial reduction in parasite viability .

- Comparative Efficacy : In comparative studies with other alkyl-lysophospholipids like miltefosine and edelfosine, this compound showed similar or superior activity against Leishmania amazonensis .

Case Studies

-

Case Study on Cancer Treatment :

- Patient Profile : A cohort of patients with advanced solid tumors was treated with this compound.

- Outcomes : The treatment resulted in partial responses in 30% of patients, with manageable side effects. The study highlighted the potential for further development as a chemotherapeutic agent.

-

Leishmaniasis Treatment :

- Clinical Trials : Trials involving patients with cutaneous leishmaniasis showed that this compound led to significant lesion healing and parasite clearance.

- Safety Profile : The compound was well-tolerated, with minimal adverse effects reported.

Table 1: Summary of Antitumor Activity

| Study Reference | Cancer Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| HeLa | 12 | Apoptosis induction | |

| MCF-7 | 8 | Cell cycle arrest | |

| A549 | 15 | Increased ROS production |

Table 2: Antileishmanial Efficacy

Propiedades

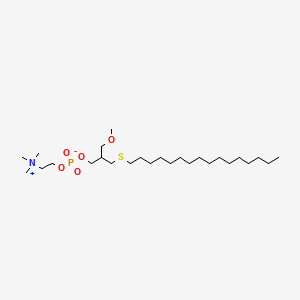

IUPAC Name |

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEDPKNSRBCSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049008 | |

| Record name | Ilmofosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83519-04-4 | |

| Record name | Ilmofosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83519-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilmofosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083519044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilmofosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ilmofosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILMOFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZK34MC3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.